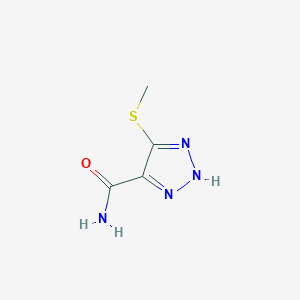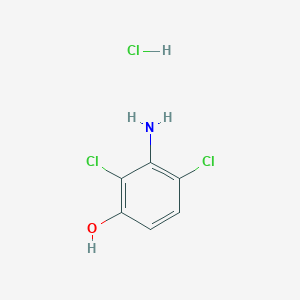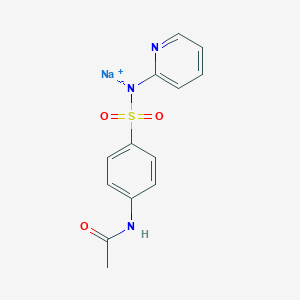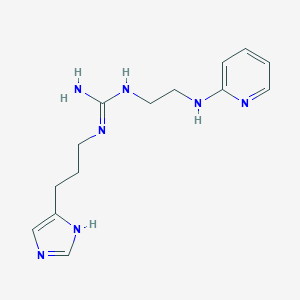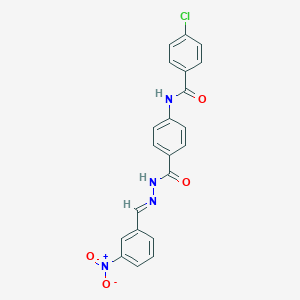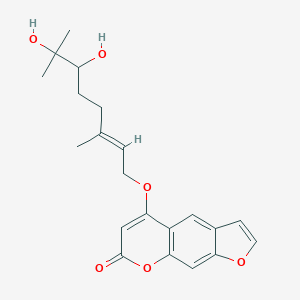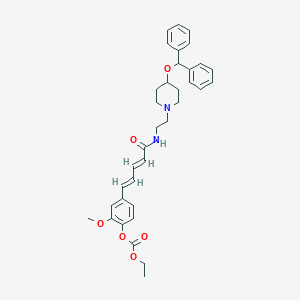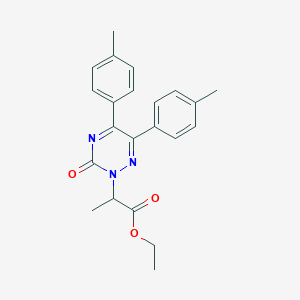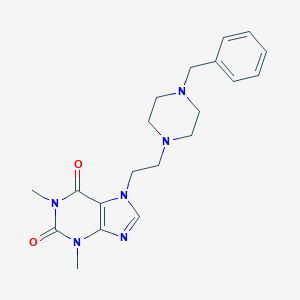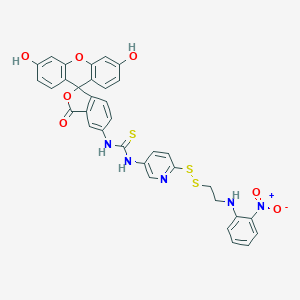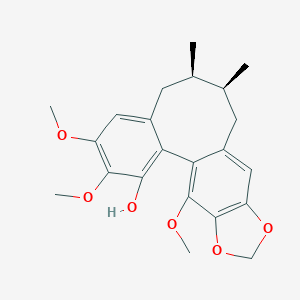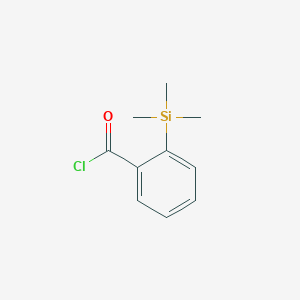
2-(Trimethylsilyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)benzoyl chloride is a chemical compound that is widely used in scientific research. It is a derivative of benzoyl chloride and is often used as a reagent in organic synthesis. This compound is also known as TMS benzoyl chloride and is a colorless liquid that is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)benzoyl chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution reactions with various nucleophiles such as alcohols, amines, and thiols. This reactivity makes it an important reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-(Trimethylsilyl)benzoyl chloride. However, it is known that this compound can react with biological molecules such as proteins and nucleic acids, which can lead to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(Trimethylsilyl)benzoyl chloride in lab experiments is its high reactivity, which allows for the efficient synthesis of a wide range of organic compounds. However, this compound can be hazardous and requires careful handling due to its corrosive and toxic nature.
Direcciones Futuras
There are several future directions for research involving 2-(Trimethylsilyl)benzoyl chloride. One area of interest is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the investigation of its potential applications in medicinal chemistry, particularly in the synthesis of new drugs. Additionally, further studies are needed to investigate the biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-(Trimethylsilyl)benzoyl chloride involves the reaction of benzoyl chloride with trimethylsilyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction takes place at room temperature and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)benzoyl chloride is widely used in scientific research as a reagent in organic synthesis. It is used in the preparation of a variety of compounds such as esters, amides, and ketones. This compound is also used in the synthesis of natural products such as alkaloids and terpenes.
Propiedades
Número CAS |
100475-98-7 |
|---|---|
Nombre del producto |
2-(Trimethylsilyl)benzoyl chloride |
Fórmula molecular |
C10H13ClOSi |
Peso molecular |
212.75 g/mol |
Nombre IUPAC |
2-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-7-5-4-6-8(9)10(11)12/h4-7H,1-3H3 |
Clave InChI |
CLMNKQSTJHNSMB-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1C(=O)Cl |
Sinónimos |
Benzoyl chloride, 2-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



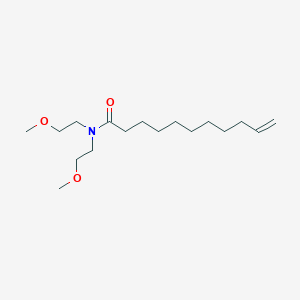
![[2-(Propan-2-ylamino)phenyl]methanol](/img/structure/B12736.png)
